2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole

Overview

Description

The compound "2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole" is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives are often synthesized for their potential pharmacological properties and can be modified to enhance their activity and specificity .

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various starting materials and reaction conditions. For instance, 2-chlorocyclohepta[b]pyrroles reacted with o-phenylenediamine to yield cyclohepta[1',2':4,5]pyrrolo[1,2-a]benzimidazole derivatives . Another approach described the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles through cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes . Additionally, 1-aminoalkyl-2-benzyl-nitro-benzimidazoles were synthesized, with some showing strong analgesic activity . These methods demonstrate the versatility in synthesizing benzimidazole derivatives, which can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using various spectroscopic methods, including NMR, IR, and UV/Vis spectroscopy. X-ray crystallography is also used to determine the crystal and molecular structure of these compounds, as seen in the study of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles . Quantum mechanical calculations, such as DFT, can predict and confirm the molecular structure and properties of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a range of chemical reactions. For example, reactions with triethyl orthoformate or acetic anhydride can yield various substituted benzimidazoles . The reactivity of these compounds allows for further functionalization and the development of novel compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as fluorescence quantum yield and Stokes shift, can be studied to understand their potential applications. For instance, 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole exhibited high fluorescence quantum yield, which could be useful in fluorescence-based applications . The pharmacological properties of these compounds are diverse, with some showing antioxidant, antiaggregant, and hypotensive properties, among others . However, not all synthesized benzimidazole derivatives exhibit significant biological activity, as seen in the study of 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(2-aminoethyl)benzenesulfonamide, have been found to target carbonic anhydrase 2 .

Mode of Action

Related compounds like 2-aminoethyl diphenylborinate (2-apb) have been shown to modulate store-operated calcium entry (soce), depending on their concentration .

Biochemical Pathways

Related compounds like 2-aminoethyl diphenylborinate (2-apb) have been associated with the modulation of intracellular ip3-induced calcium release .

Pharmacokinetics

For instance, 2-Aminoethyl diphenylborinate (2-APB) is known to be membrane-permeable , which could potentially influence its bioavailability.

Result of Action

Related compounds like 2-aminoethyl diphenylborinate (2-apb) have been shown to inhibit or enhance soce, depending on their concentration . This modulation could potentially influence various cellular processes, including cell differentiation, proliferation, and neurotransmission.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some amines can be corrosive or toxic, and appropriate safety measures should be taken when handling them . The safety data sheet (SDS) for a specific compound provides detailed information about its hazards, safe handling procedures, and emergency measures.

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. For example, polymers containing the zwitterionic compound 2-methacryloyloxyethyl phosphorylcholine (MPC) have been studied for use in biodevices due to their ability to prevent nonspecific protein adsorption . Similar research could potentially be conducted on “2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole” if it has similar properties.

properties

IUPAC Name |

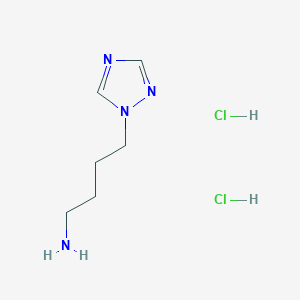

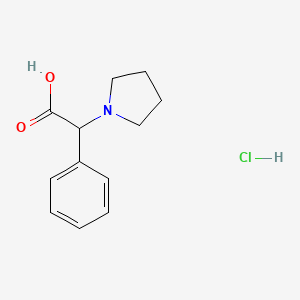

2-(5-methoxy-1-methylbenzimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-14-10-4-3-8(15-2)7-9(10)13-11(14)5-6-12/h3-4,7H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHMMHHWZQRIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)N=C1CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)